molecular formula C12H8N4O3 B12400791 Haspin-IN-2

Haspin-IN-2

Cat. No.: B12400791
M. Wt: 256.22 g/mol
InChI Key: WPPGBVWZGMDXKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Haspin-IN-2 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of large-scale reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Haspin-IN-2 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory activity. It may also undergo oxidation and reduction reactions during its synthesis and metabolism.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major product of these reactions is this compound itself, with high purity and specific functional groups that confer its inhibitory activity. By-products and intermediates are usually removed through purification steps to ensure the final product’s efficacy and safety .

Scientific Research Applications

Haspin-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Haspin-IN-2 is compared with other haspin inhibitors such as Haspin-IN-1 and 5-iodotubercidin. While Haspin-IN-1 also inhibits haspin, it has lower potency and selectivity compared to this compound. 5-iodotubercidin is another potent inhibitor but has broader kinase activity, affecting multiple kinases besides haspin .

Properties

Molecular Formula

C12H8N4O3

Molecular Weight

256.22 g/mol

IUPAC Name

2-methoxy-10-nitropyrido[3,4-g]quinazoline

InChI

InChI=1S/C12H8N4O3/c1-19-12-14-6-8-4-7-5-13-3-2-9(7)11(16(17)18)10(8)15-12/h2-6H,1H3

InChI Key

WPPGBVWZGMDXKF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C=C3C=NC=CC3=C(C2=N1)[N+](=O)[O-]

Origin of Product

United States

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